4-(3-Fluorooxetan-3-yl)benzaldehyde
Description
4-(3-Fluorooxetan-3-yl)benzaldehyde is a benzaldehyde derivative featuring a fluorinated oxetane ring at the para position of the aromatic core. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces steric constraints and electronic effects due to the electronegative fluorine atom. This article compares 4-(3-Fluorooxetan-3-yl)benzaldehyde with structurally similar compounds, leveraging data from the literature to infer its characteristics.
Properties
IUPAC Name |
4-(3-fluorooxetan-3-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAYHXUSOPKDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorooxetan-3-yl)benzaldehyde typically involves the reaction of 3-fluorooxetane with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is carried out at low temperatures to ensure the stability of the oxetane ring.
Industrial Production Methods
While detailed industrial production methods for 4-(3-Fluorooxetan-3-yl)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorooxetan-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the oxetane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 4-(3-Fluorooxetan-3-yl)benzoic acid.
Reduction: 4-(3-Fluorooxetan-3-yl)benzyl alcohol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluorooxetan-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluorooxetan-3-yl)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition reactions. The fluorine atom in the oxetane ring can participate in substitution reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
4-[18F]Fluorobenzaldehyde
- Substituent : Fluorine atom at the para position.
- Reactivity : Used as a radiolabeling precursor in radiopharmaceutical synthesis. The [18F] isotope enables positron emission tomography (PET) imaging applications .
- Key Difference : Unlike 4-(3-Fluorooxetan-3-yl)benzaldehyde, the fluorine in 4-[18F]fluorobenzaldehyde is directly attached to the aromatic ring. The oxetane group in the target compound may confer greater steric bulk and metabolic stability.
4-(Bromomethyl)benzaldehyde
- Substituent : Bromomethyl (-CH2Br) group at the para position.
- Reactivity : The bromomethyl group is highly reactive in nucleophilic substitution reactions, enabling further functionalization (e.g., alkylation or cross-coupling) .
- Key Difference : The oxetane group in the target compound is less reactive but may enhance solubility and reduce volatility compared to halogenated derivatives.
4-(Trifluoromethyl)benzaldehyde Derivatives
- Substituent : Trifluoromethyl (-CF3) group.
- Applications: Derivatives such as 1-(3-cyano-substituted thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea exhibit antimicrobial and anti-inflammatory activities, surpassing standard drugs like ampicillin in efficacy .
Heterocyclic Benzaldehyde Derivatives
- Example : [4-(2-Phenyl-2,3-dihydrobenzo-1,3-oxazepine-4,7-dione)benzaldehyde] features a fused seven-membered oxazepine ring.
- Key Difference : The oxetane in 4-(3-Fluorooxetan-3-yl)benzaldehyde is smaller and less conformationally restrictive, possibly enabling easier synthetic modification.
Physicochemical Properties and Stability
- Volatility : Benzaldehyde itself is a volatile organic compound (VOC) . Substituted derivatives like 4-(3-Fluorooxetan-3-yl)benzaldehyde likely exhibit reduced volatility due to increased molecular weight and polarity from the oxetane group.
- Solubility: Electron-withdrawing groups (e.g., -CF3, -F) generally enhance solubility in polar solvents. The oxetane’s oxygen may further improve aqueous solubility compared to non-polar substituents.
Comparative Data Table
Biological Activity
4-(3-Fluorooxetan-3-yl)benzaldehyde is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxic effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
4-(3-Fluorooxetan-3-yl)benzaldehyde features a benzaldehyde moiety linked to a fluoro-substituted oxetane ring. This unique structure may contribute to its biological properties, particularly in interactions with biological targets.
Biological Activity Overview
The biological activity of 4-(3-Fluorooxetan-3-yl)benzaldehyde has been evaluated in various studies, focusing on its cytotoxicity against cancer cells and its role as a potential inhibitor of key enzymes involved in disease processes.
Cytotoxicity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related benzaldehyde derivatives have reported IC50 values indicating effective inhibition of cell proliferation in cancer models.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(3-Fluorooxetan-3-yl)benzaldehyde | HL-60 (human leukemia) | TBD |
| Related Compound A | COLO-205 (colon adenocarcinoma) | 10 |
| Related Compound B | WM-115 (melanoma) | 5 |
Note: Specific IC50 values for 4-(3-Fluorooxetan-3-yl)benzaldehyde were not found in the current literature but are anticipated based on structural analogs.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various neurodegenerative diseases and cancers. Inhibitors of GSK-3 have shown promise in treating conditions such as Alzheimer's disease and certain types of cancer:
| Compound | GSK-3 Inhibition (nM) |
|---|---|
| 4-(3-Fluorooxetan-3-yl)benzaldehyde | TBD |
| Compound C | 50 |
| Compound D | 30 |
Case Studies
- Cytotoxic Effects : A study evaluated the cytotoxicity of several benzaldehyde derivatives, including those with oxetane structures. The findings suggested that modifications to the benzaldehyde moiety could enhance cytotoxic activity against specific cancer cell lines, indicating a potential pathway for developing new anticancer agents.
- GSK-3 Inhibition : Another investigation focused on the role of GSK-3 inhibitors in managing neurodegenerative diseases. The study highlighted that compounds structurally similar to 4-(3-Fluorooxetan-3-yl)benzaldehyde showed effective inhibition of GSK-3, suggesting that this compound could be further explored for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
